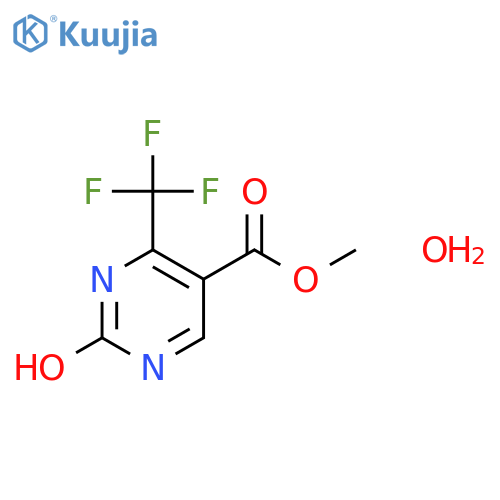

Cas no 1185300-18-8 (2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate)

1185300-18-8 structure

商品名:2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate

CAS番号:1185300-18-8

MF:C7H7F3N2O4

メガワット:240.136692285538

MDL:MFCD11100556

CID:1076690

PubChem ID:46736365

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate

- 1185300-18-8

- SB57902

- methyl2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrate

- SCHEMBL4593114

- methyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate;hydrate

- MS-20512

- AKOS005259651

- METHYL 2-OXO-4-(TRIFLUOROMETHYL)-3H-PYRIMIDINE-5-CARBOXYLATE HYDRATE

- methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate

- MFCD11100556

- SDAWECSPRDWQMO-UHFFFAOYSA-N

-

- MDL: MFCD11100556

- インチ: InChI=1S/C7H5F3N2O3.H2O/c1-15-5(13)3-2-11-6(14)12-4(3)7(8,9)10;/h2H,1H3,(H,11,12,14);1H2

- InChIKey: SDAWECSPRDWQMO-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CN=C(N=C1C(F)(F)F)O.O

計算された属性

- せいみつぶんしりょう: 240.03579120g/mol

- どういたいしつりょう: 240.03579120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 370

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.8Ų

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H999835-50mg |

2-Hydroxy-4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid Methyl Ester Hydrate |

1185300-18-8 | 50mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032426-1g |

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate |

1185300-18-8 | 97% | 1g |

682.0CNY | 2021-07-05 | |

| Chemenu | CM487925-1g |

Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |

1185300-18-8 | 97% | 1g |

$75 | 2023-01-12 | |

| Matrix Scientific | 032426-5g |

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate, 97% |

1185300-18-8 | 97% | 5g |

$146.00 | 2023-09-06 | |

| abcr | AB280337-5g |

Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate; . |

1185300-18-8 | 5g |

€105.10 | 2025-02-14 | ||

| Ambeed | A141706-1g |

Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |

1185300-18-8 | 97% | 1g |

$68.0 | 2024-04-25 | |

| A2B Chem LLC | AE20688-25g |

Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |

1185300-18-8 | 97% | 25g |

$286.00 | 2024-04-20 | |

| A2B Chem LLC | AE20688-5g |

Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |

1185300-18-8 | 97% | 5g |

$160.00 | 2024-04-20 | |

| Chemenu | CM487925-5g |

Methyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate hydrate |

1185300-18-8 | 97% | 5g |

$202 | 2023-01-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032426-5g |

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate |

1185300-18-8 | 97% | 5g |

2372.0CNY | 2021-07-05 |

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

1185300-18-8 (2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1185300-18-8)2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate

清らかである:99%

はかる:5g

価格 ($):184.0